molecular formula C20H19ClN6O2S B11183753 2-{[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)acetamide

2-{[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)acetamide

Cat. No.: B11183753
M. Wt: 442.9 g/mol
InChI Key: IUKXSXUJASZUAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)acetamide is a synthetic organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)acetamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound.

    Introduction of the Chlorophenyl and Ethyl Groups: The chlorophenyl and ethyl groups are introduced via substitution reactions using suitable reagents.

    Formation of the Sulfanyl Linkage: The sulfanyl linkage is formed by reacting the triazole derivative with a thiol compound.

    Formation of the Quinazolinyl Acetamide: The final step involves the reaction of the triazole-sulfanyl intermediate with a quinazolinyl acetamide derivative under appropriate conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfanyl Group

The sulfur atom in the sulfanyl (-S-) moiety serves as a nucleophilic site. Reactions include:

Reaction TypeConditionsOutcomeCitation
AlkylationAlkyl halides, DMF, 60–80°CFormation of thioether derivatives
ArylationAryl diazonium salts, basic mediumIntroduction of aromatic substituents

Mechanistic Insight : The lone electron pair on sulfur facilitates nucleophilic attack on electrophilic substrates. Steric hindrance from the 4-chlorophenyl and ethyl groups modulates reaction rates.

Oxidation Reactions

The thioether group undergoes oxidation under controlled conditions:

Oxidizing AgentConditionsProductApplication
Hydrogen peroxide (H₂O₂)Acetic acid, 50°CSulfoxide (-SO-) intermediateEnhances polarity for drug delivery
mCPBA (meta-chloroperbenzoic acid)Dichloromethane, RTSulfone (-SO₂-) derivativeImproves metabolic stability

Complete oxidation to sulfone derivatives increases electrophilicity, potentially enhancing interactions with biological targets like cytochrome P450 enzymes.

Hydrolysis of the Acetamide Moiety

The acetamide group undergoes pH-dependent hydrolysis:

ConditionReactionProductStability Impact
Acidic (HCl)Cleavage of C-N bond2-mercaptoacetic acid + quinazoline amineAlters solubility profile
Basic (NaOH)SaponificationCarboxylate salt + ammoniaAffects pharmacokinetics

Hydrolysis products lose biological activity against fungal targets but may acquire new pharmacological properties.

Triazole Ring Modifications

The 1,2,4-triazole core participates in cycloaddition and coordination chemistry:

Reaction TypePartnersProduct ClassBiological Relevance
Huisgen 1,3-dipolar cycloadditionAlkynes, Cu(I) catalystTriazolopyrimidine hybridsEnhanced antimicrobial activity
Metal coordinationCu(II), Zn(II) ionsStable metal complexesPotential anticancer agents

These modifications exploit the triazole’s ability to act as both hydrogen bond acceptor and metal chelator, broadening therapeutic applications .

Metabolic Reactions

In vivo transformations involve enzymatic processes:

Enzyme SystemReactionMetaboliteConsequence
Cytochrome P450 3A4Oxidation of ethyl groupHydroxyethyl derivativeAlters antifungal efficacy
EsterasesAcetamide hydrolysisFree thiol + quinazoline fragmentReduces systemic toxicity

Metabolic studies indicate that sulfone formation via oxidation is a primary detoxification pathway in hepatic systems.

Stability Under Environmental Conditions

ParameterEffect on Compound StabilityAnalytical Confirmation MethodCitation
pH 2–6 (aqueous)Gradual hydrolysis over 72 hoursHPLC retention time shift
60°C (dry state)<5% degradation after 30 daysTGA/DSC analysis
UV light exposureSulfanyl group dimerization observedLC-MS/MS fragmentation patterns

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines. For instance:

  • Cell Lines Tested : HCT116 (colon cancer), HeLa (cervical cancer), and MCF7 (breast cancer).
  • IC50 Values : Many derivatives showed IC50 values below 100 μM, indicating potent anticancer activity. Specifically, compounds with modifications in the quinazoline structure demonstrated enhanced efficacy in inducing apoptosis in cancer cells .

The mechanism of action appears to involve the inhibition of key signaling pathways associated with cell proliferation and survival. For example, some studies suggest that these compounds can inhibit tyrosine kinases and induce mitochondrial dysfunction leading to apoptosis .

Anti-inflammatory Activity

In addition to its anticancer properties, there is emerging evidence supporting the anti-inflammatory potential of this compound. Molecular docking studies have indicated that it may act as a 5-lipoxygenase inhibitor. This enzyme plays a crucial role in the biosynthesis of leukotrienes, which are mediators of inflammation .

Synthesis and Derivatives

The synthesis of 2-{[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)acetamide typically involves multi-step organic reactions starting from readily available precursors. The synthesis process generally includes:

  • Formation of the triazole ring.
  • Introduction of the sulfanyl group.
  • Coupling with the quinazoline derivative.

Each synthetic step is optimized for yield and purity to ensure that the final product retains its bioactivity .

Case Studies

Several case studies have documented the efficacy of this compound in preclinical models:

  • Study on Anticancer Activity : A recent study evaluated a series of synthesized triazole derivatives against HCT116 cells. The results indicated that modifications to the triazole moiety significantly influenced cytotoxicity and apoptosis induction .
  • Inflammation Model : In another study focusing on inflammatory responses in animal models, compounds similar to this compound demonstrated reduced levels of inflammatory markers following treatment .

Mechanism of Action

The mechanism of action of 2-{[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)acetamide is likely to involve interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and the sulfanyl group may play key roles in binding to these targets, leading to modulation of their activity and subsequent biological effects.

Comparison with Similar Compounds

Similar Compounds

    Fluconazole: A triazole antifungal agent with a similar triazole ring structure.

    Voriconazole: Another triazole antifungal with a chlorophenyl group.

    Quinazoline Derivatives: Compounds with a quinazoline moiety, used in various medicinal applications.

Uniqueness

The uniqueness of 2-{[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)acetamide lies in its combination of a triazole ring, a chlorophenyl group, and a quinazolinyl acetamide moiety. This unique structure may confer specific biological activities and properties that are not present in other similar compounds.

Biological Activity

The compound 2-{[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)acetamide is a novel chemical entity that belongs to the class of 1,2,4-triazole derivatives . This article explores its biological activity based on available research findings.

Chemical Structure and Properties

PropertyValue
Molecular Formula C19H19ClN4O2S
Molecular Weight 402.90 g/mol
CAS Number 332934-58-4
Appearance Powder
  • Inhibition of Enzymatic Activity : The primary mechanism through which 1,2,4-triazoles exert their biological effects is by inhibiting cytochrome P450 enzymes, particularly the 14α-demethylase involved in ergosterol biosynthesis in fungi. This leads to the accumulation of toxic sterol intermediates and ultimately disrupts membrane integrity .
  • Antiparasitic Activity : Recent studies have shown that triazole derivatives exhibit significant activity against various parasites by targeting specific metabolic pathways. For example, compounds similar to the one have demonstrated potent in vitro activity against Trypanosoma cruzi with MIC values as low as 0.033 μg/mL .

Antifungal Activity

The compound has shown promising antifungal properties against various strains. In a comparative analysis, it exhibited higher potency than traditional antifungal agents like fluconazole and itraconazole in inhibiting fungal growth .

Antimicrobial Activity

Research indicates that derivatives of 1,2,4-triazoles possess notable antibacterial properties. Compounds with similar structures have been tested against Gram-positive and Gram-negative bacteria such as Staphylococcus aureus and Escherichia coli, displaying minimum inhibitory concentrations (MICs) ranging from 0.125 to 8 μg/mL .

Anticancer Potential

Triazole derivatives are also being investigated for their anticancer activities. The compound's ability to inhibit cancer cell proliferation was evaluated in several studies, showing significant cytotoxic effects in vitro against various cancer cell lines .

Case Studies and Research Findings

  • Study on Antimicrobial Efficacy :
    • A study evaluated the antimicrobial efficacy of triazole derivatives including the compound against a panel of pathogens.
    • Results indicated that compounds with a phenyl group at specific positions exhibited enhanced antibacterial activity compared to those without .
  • Antiparasitic Effects :
    • In vivo studies using mouse models demonstrated that triazole derivatives significantly reduced parasitic load when administered at doses as low as 15 mg/kg/day over a period of ten days .
  • Cytotoxicity Assessment :
    • Cytotoxicity assays revealed that the compound exhibited selective toxicity towards cancer cells while maintaining lower toxicity towards normal cells, suggesting its potential as a therapeutic agent .

Properties

Molecular Formula

C20H19ClN6O2S

Molecular Weight

442.9 g/mol

IUPAC Name

2-[[5-(4-chlorophenyl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]-N-(5-oxo-7,8-dihydro-6H-quinazolin-2-yl)acetamide

InChI

InChI=1S/C20H19ClN6O2S/c1-2-27-18(12-6-8-13(21)9-7-12)25-26-20(27)30-11-17(29)24-19-22-10-14-15(23-19)4-3-5-16(14)28/h6-10H,2-5,11H2,1H3,(H,22,23,24,29)

InChI Key

IUKXSXUJASZUAB-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=NC=C3C(=N2)CCCC3=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.